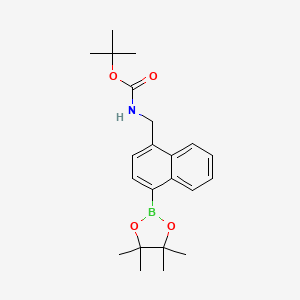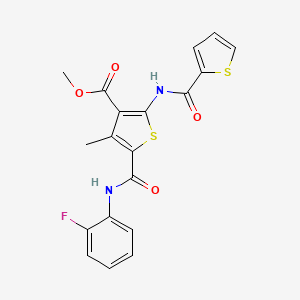![molecular formula C12H18N2 B12076903 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylamino group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, methylamine, and 4-bromoaniline.
Formation of Intermediate: The first step involves the reaction of cyclopropylamine with methylamine to form N-cyclopropyl-N-methylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromoaniline under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methylamino groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[Cyclopropyl(ethyl)amino]ethyl}aniline
- 4-{2-[Cyclopropyl(propyl)amino]ethyl}aniline
- 4-{2-[Cyclopropyl(butyl)amino]ethyl}aniline
Uniqueness
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its stability and specificity in various applications compared to its analogs with larger alkyl groups.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-6-7-12)9-8-10-2-4-11(13)5-3-10/h2-5,12H,6-9,13H2,1H3 |
InChI Key |
UWALZYRIMQDUAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)




